molecular formula C24H28N2O2S B216113 5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one

5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one

Cat. No. B216113
M. Wt: 408.6 g/mol
InChI Key: FEVLZJYTYYUDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidinones, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Future research on 5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one could focus on elucidating its mechanism of action and identifying its molecular targets. Further studies could also investigate its potential applications in other disease models and its safety profile in vivo. Moreover, efforts could be made to improve its solubility and bioavailability for better therapeutic efficacy.

Synthesis Methods

The synthesis of 5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one has been reported in literature. The method involves the reaction of 2-methyl-5-nitrophenylacetic acid with benzyl isothiocyanate, followed by reduction with sodium borohydride and cyclization with hexyl isocyanate.

Scientific Research Applications

5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

Product Name

5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

5-benzyl-2-hexylsulfanyl-6-hydroxy-1-(2-methylphenyl)pyrimidin-4-one

InChI

InChI=1S/C24H28N2O2S/c1-3-4-5-11-16-29-24-25-22(27)20(17-19-13-7-6-8-14-19)23(28)26(24)21-15-10-9-12-18(21)2/h6-10,12-15,28H,3-5,11,16-17H2,1-2H3

InChI Key

FEVLZJYTYYUDKL-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCSC1=NC(=O)C(=C(N1C2=CC=CC=C2C)O)CC3=CC=CC=C3

SMILES

CCCCCCSC1=NC(=O)C(=C(N1C2=CC=CC=C2C)O)CC3=CC=CC=C3

Canonical SMILES

CCCCCCSC1=NC(=O)C(=C(N1C2=CC=CC=C2C)O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.